molecular formula C9H16ClF2N B15321544 1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride

1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride

Cat. No.: B15321544
M. Wt: 211.68 g/mol
InChI Key: BZTUNCZHPLBGSE-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a cyclohexyl group with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)propan-1-amine
  • 1-(4,4-Difluorocyclohexyl)propan-1-one

Comparison: 1-(4,4-Difluorocyclohexyl)cyclopropan-1-aminehydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. The presence of the cyclopropane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-7(2-4-9)8(12)5-6-8;/h7H,1-6,12H2;1H

InChI Key

BZTUNCZHPLBGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2(CC2)N)(F)F.Cl

Origin of Product

United States

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